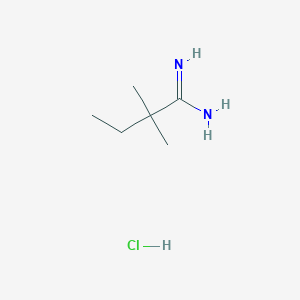

2,2-Dimethylbutanimidamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,2-Dimethylbutanimidamide;hydrochloride” is a chemical compound with the CAS Number: 111655-14-2 . It has a molecular weight of 150.65 . The IUPAC name for this compound is 2,2-dimethylbutanimidamide hydrochloride .

Molecular Structure Analysis

The InChI code for “2,2-Dimethylbutanimidamide;hydrochloride” is 1S/C6H14N2.ClH/c1-4-6(2,3)5(7)8;/h4H2,1-3H3,(H3,7,8);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound “2,2-Dimethylbutanimidamide;hydrochloride” is a powder . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available sources.Scientific Research Applications

Chemical Intermediates and Organic Synthesis

Compounds similar to 2,2-Dimethylbutanimidamide hydrochloride are often used as intermediates in organic synthesis. For example, dimethylaminopropyl chloride, hydrochloride is primarily used as an industrial and research organic chemical intermediate. It acts as an alkylating reagent in various types of reactions, including Grignard reactions. Additionally, it serves as a pharmaceutical intermediate for the synthesis of many types of drugs, agricultural chemicals, photographic chemicals, and as a biochemical reagent for enzyme and other studies. This highlights the compound's versatility in facilitating the synthesis of a wide range of chemical products and its utility in research laboratories for developing new chemical entities or studying chemical reactions (Abdo, 2007).

Environmental and Wastewater Treatment

Certain derivatives of similar structure play a role in environmental science, particularly in the degradation of pollutants. For instance, 4-Amino-dimethyl-aniline hydrochloride, a component in wastewater from vanillin production plants, has been targeted for degradation using bio-electro reactors. This research demonstrates the compound's application in developing economical, efficient, and non-polluting methods for treating industrial wastewater, emphasizing the potential of such chemicals in environmental remediation efforts (Wei, 2007).

Safety and Hazards

properties

IUPAC Name |

2,2-dimethylbutanimidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-4-6(2,3)5(7)8;/h4H2,1-3H3,(H3,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMODVICTOMUEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 3-methyl-5-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2808489.png)

![Imidazo[1,2-A]pyrimidine-6-carboxylic acid](/img/structure/B2808491.png)

![ethyl 4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2808501.png)

![(1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride](/img/structure/B2808504.png)

![(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2808507.png)